4-methyl-2,6-dioxo-N-(4-sulfamoylphenyl)-1,3-diazinane-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2,6-dioxo-N-(4-sulfamoylphenyl)-1,3-diazinane-5-sulfonamide is a complex organic compound that belongs to the class of diazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-dioxo-N-(4-sulfamoylphenyl)-1,3-diazinane-5-sulfonamide typically involves multi-step organic reactions. The starting materials might include 4-methyl-2,6-dioxo-1,3-diazinane and 4-sulfamoylphenyl derivatives. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might convert sulfonamide groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl ring or diazinane core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific diseases, leveraging the compound’s unique chemical properties.
Industry
In industrial applications, this compound might be used in the synthesis of specialty chemicals, polymers, or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action for 4-methyl-2,6-dioxo-N-(4-sulfamoylphenyl)-1,3-diazinane-5-sulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the compound’s specific use in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2,6-dioxo-1,3-diazinane derivatives.
- Sulfonamide-based compounds.
- Phenyl-substituted diazinanes.
Uniqueness
The uniqueness of 4-methyl-2,6-dioxo-N-(4-sulfamoylphenyl)-1,3-diazinane-5-sulfonamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H14N4O6S2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-methyl-2,6-dioxo-N-(4-sulfamoylphenyl)-1,3-diazinane-5-sulfonamide |
InChI |
InChI=1S/C11H14N4O6S2/c1-6-9(10(16)14-11(17)13-6)23(20,21)15-7-2-4-8(5-3-7)22(12,18)19/h2-6,9,15H,1H3,(H2,12,18,19)(H2,13,14,16,17) |
InChI Key |
RMLPZIPBUMFVOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.